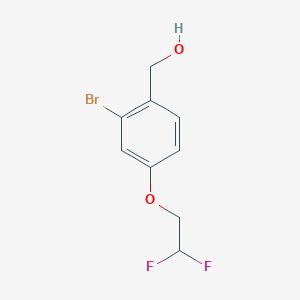

(2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol

Description

(2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol is a brominated aromatic alcohol featuring a 2,2-difluoroethoxy substituent at the para position relative to the hydroxymethyl group. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by the bromine atom and the fluorinated alkoxy group.

Properties

IUPAC Name |

[2-bromo-4-(2,2-difluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9,13H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKYPOXCUVNREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 4-(2,2-Difluoroethoxy)phenol

The precursor 4-(2,2-difluoroethoxy)phenol is synthesized via nucleophilic aromatic substitution (NAS). A phenol derivative reacts with 2,2-difluoroethyl bromide under alkaline conditions. For instance, a mixture of 4-hydroxyphenylboronic acid and 2,2-difluoroethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields the intermediate with >85% efficiency.

Bromination Reaction

Bromination is achieved using elemental bromine (Br₂) in acetic acid or dichloromethane. A notable protocol involves dissolving 4-(2,2-difluoroethoxy)phenol in dichloromethane, followed by dropwise addition of bromine at −10°C to 5°C to minimize side reactions. Hydrogen peroxide (H₂O₂) is often added to stabilize the intermediate bromonium ion.

Key Data:

Reduction to Methanol

The brominated intermediate 2-bromo-4-(2,2-difluoroethoxy)benzaldehyde is reduced using sodium borohydride (NaBH₄) in methanol or borane-THF in tetrahydrofuran (THF). For example, borane-THF (1.0 M in THF) at 70°C for 18 hours achieves a 69% yield of the target alcohol.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters containing the 2,2-difluoroethoxy group are coupled with brominated benzyl alcohols. For instance, 4-(2,2-difluoroethoxy)phenylboronic acid reacts with 2-bromobenzyl alcohol under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 90°C.

Optimization Insights:

-

Higher yields (76–81%) are achieved with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as a ligand.

-

Microwave irradiation reduces reaction time from 24 hours to 2 hours.

Comparative Analysis of Methods

| Method | Yield Range | Cost Efficiency | Scalability |

|---|---|---|---|

| Direct Bromination | 70–94% | Moderate | High |

| NAS + Reduction | 65–82% | High | Moderate |

| Pd-Catalyzed Coupling | 70–81% | Low | Low |

Critical Observations:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

(2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for the exploration of new chemical reactions and pathways. The compound can undergo various reactions such as:

- Oxidation to form aldehydes or carboxylic acids.

- Reduction to yield different alcohol derivatives.

- Substitution reactions where the bromine atom can be replaced by other functional groups.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Notable applications include:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions like cancer and inflammation.

- Antimicrobial Activity : In vitro tests have shown effectiveness against certain pathogens, suggesting potential use in treating infections.

- Anti-inflammatory Properties : Research indicates that it may modulate cytokine production in immune cells, offering therapeutic avenues for inflammatory diseases.

Enzyme Interaction Study

A study on cytochrome P450 enzyme inhibition demonstrated that this compound effectively reduced enzyme activity, suggesting applications in drug metabolism modulation.

Antimicrobial Testing

In vitro testing against Staphylococcus aureus indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting significant antimicrobial potential.

Anti-inflammatory Research

Exploratory studies indicated that similar compounds exhibited anti-inflammatory effects by modulating cytokine production in immune cells.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways | |

| Antimicrobial | Exhibits activity against certain bacterial strains | |

| Anti-inflammatory | Potential utility in reducing inflammation | |

| Lipophilicity Effects | Enhanced membrane permeability due to difluoroethoxy group |

Mechanism of Action

The mechanism of action of (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets. The bromine and difluoroethoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds, their substituents, and physical properties:

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs):

- Trifluoromethyl (-CF₃): Compounds like [2-Bromo-4-(trifluoromethyl)phenyl]methanol exhibit enhanced stability and hydrophobicity due to the strong electron-withdrawing nature of CF₃, which may improve metabolic resistance in pharmaceutical applications .

Electron-Donating Groups (EDGs):

Halogen Positioning:

- Ortho vs. Para Halogens: Bromine at the ortho position (e.g., (2-Bromo-5-fluorophenyl)methanol) may sterically hinder reactions at the hydroxymethyl group, whereas para substitution (as in the target compound) allows for more accessible functionalization .

Biological Activity

(2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a bromine atom and a difluoroethoxy group. These features enhance its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

- Molecular Formula : C10H10BrF2O2

- Molecular Weight : 293.09 g/mol

- CAS Number : 1184389-53-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. Additionally, the difluoroethoxy group may influence the compound's pharmacokinetics and pharmacodynamics by improving membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may have implications for conditions such as cancer and inflammation.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

- Therapeutic Potential : Given its structural characteristics, it is being investigated as a potential lead compound in drug design for various therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways | |

| Antimicrobial | Exhibits activity against certain bacterial strains | |

| Anti-inflammatory | Potential utility in reducing inflammation based on preliminary studies | |

| Lipophilicity Effects | Enhanced membrane permeability due to difluoroethoxy group |

Case Studies

- Enzyme Interaction Study : A study conducted on the inhibition of cytochrome P450 enzymes demonstrated that this compound effectively reduced enzyme activity, suggesting potential applications in drug metabolism modulation.

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating significant antimicrobial potential.

- Anti-inflammatory Research : A recent exploratory study indicated that compounds similar to this compound exhibited anti-inflammatory effects by modulating cytokine production in immune cells .

Q & A

Basic Question: What synthetic routes are recommended for the preparation of (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol?

Methodological Answer:

A two-step approach is commonly employed:

Introduction of the 2,2-difluoroethoxy group : Start with 4-bromo-2-hydroxybenzaldehyde. React with 2,2-difluoroethyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) to form 2-bromo-4-(2,2-difluoroethoxy)benzaldehyde.

Reduction to methanol : Reduce the aldehyde using NaBH₄ in methanol at 0–5°C for 2 hours, followed by acidic workup. Yield optimization (typically 60–75%) requires careful control of reaction stoichiometry and temperature .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential. The 2,2-difluoroethoxy group shows distinct splitting patterns (e.g., a triplet of quartets for -OCH₂CF₂H). Integration of the hydroxymethyl proton (~4.5 ppm) confirms successful reduction .

- Mass Spectrometry : High-resolution ESI-TOFMS with a sheath liquid (methanol/ammonium acetate) provides accurate mass verification. Use hexakis(2,2-difluoroethoxy)phosphazene as a calibrant for precise m/z alignment .

Advanced Question: How can researchers resolve contradictory data in NMR assignments for the difluoroethoxy moiety?

Methodological Answer:

Contradictions often arise from overlapping signals or solvent effects. To mitigate:

- Use deuterated DMSO to enhance resolution of exchangeable protons (e.g., -OH).

- Perform 2D NMR (HSQC, HMBC) to correlate CF₂ protons with adjacent carbons.

- Compare with analogs (e.g., 4-(2,2-difluoroethoxy)phenyl derivatives) to validate splitting patterns .

Advanced Question: What experimental design considerations are critical for studying its oxidative stability?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Primary degradation products include the corresponding ketone (oxidation of -CH₂OH) and bromophenol derivatives (cleavage of the difluoroethoxy group) .

- Light Sensitivity : Store in amber vials under nitrogen. UV-Vis spectroscopy (200–400 nm) identifies photodegradation pathways .

Advanced Question: How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize the structure using B3LYP/6-31G(d). Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling (bromo substituent reactivity) or nucleophilic substitution (hydroxymethyl group).

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess activation barriers for bromine displacement .

Advanced Question: What strategies address low yields in large-scale synthesis?

Methodological Answer:

- Stepwise Optimization :

- Alkylation Step : Replace DMF with THF to reduce side-product formation. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for higher efficiency.

- Reduction Step : Switch from NaBH₄ to LiAlH₄ for higher selectivity, but monitor for over-reduction by TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purification : Use flash chromatography (gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Advanced Question: How does the difluoroethoxy group influence biological activity compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity : Measure logP values (shake-flask method) to compare with methoxy or ethoxy analogs. The difluoroethoxy group increases logP by ~0.5 units, enhancing membrane permeability.

- Metabolic Stability : Incubate with human liver microsomes (HLM). LC-MS/MS analysis shows slower oxidative metabolism due to fluorine’s electron-withdrawing effects, prolonging half-life .

Advanced Question: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in mobile phases. Detect impurities (e.g., residual aldehyde or bromophenol) via MRM transitions.

- Limit of Quantification (LOQ) : Achieve 0.1 ppm sensitivity by optimizing ion source parameters (e.g., 350°C vaporizer temperature, 35 psi nebulizer pressure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.